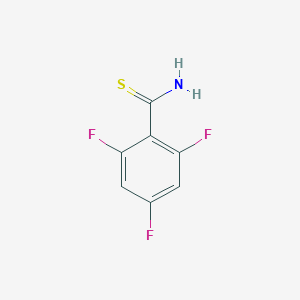

2,4,6-Trifluorobenzothioamide

Beschreibung

Eigenschaften

Molekularformel |

C7H4F3NS |

|---|---|

Molekulargewicht |

191.18 g/mol |

IUPAC-Name |

2,4,6-trifluorobenzenecarbothioamide |

InChI |

InChI=1S/C7H4F3NS/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |

InChI-Schlüssel |

VSJQQJVVFZEHRT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1F)C(=S)N)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluorobenzothioamide typically involves the introduction of the thioamide group into a fluorinated benzene ring. One common method is the reaction of 2,4,6-trifluorobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield 2,4,6-Trifluorobenzothioamide.

Industrial Production Methods

Industrial production of 2,4,6-Trifluorobenzothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trifluorobenzothioamide undergoes several types of chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfonamides or sulfoxides.

Reduction: Reduction of the thioamide group can yield corresponding amines.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Oxidation: Sulfonamides and sulfoxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trifluorobenzothioamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,4,6-Trifluorobenzothioamide involves its interaction with molecular targets through its thioamide group and fluorinated benzene ring. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key structural analogs and their differentiating features are summarized in Table 1.

Table 1: Structural Comparison of 2,4,6-Trifluorobenzothioamide with Analogous Compounds

| Compound | Core Structure | Substituents | Functional Group | Key Structural Differences |

|---|---|---|---|---|

| 2,4,6-Trifluorobenzothioamide | Benzene | 2-,4-,6-F | Thioamide (-C(=S)NH₂) | Symmetrical fluorine substitution |

| 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | Benzene | 4-,6-CF₃; 2-OCH₃ | Amide (-C(=O)NH₂) | Methoxy and bis-CF₃ groups; amide vs. thioamide |

| 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole | Benzothiazole | 4-,5-,7-F; 2-Ph | Thiazole | Heterocyclic core; phenyl substitution |

| 2-Bromo-N,N-dimethyl-6-(trifluoromethyl)benzamide | Benzene | 6-CF₃; 2-Br; N,N-dimethyl | Amide (-C(=O)NMe₂) | Bromine and dimethylamine substituents |

The symmetrical fluorine arrangement in 2,4,6-Trifluorobenzothioamide distinguishes it from analogs with asymmetric or fewer fluorine atoms. Unlike methoxy or bromine substituents in related compounds, fluorine’s small size and high electronegativity minimize steric hindrance while maximizing electronic effects .

Chemical and Physical Properties

Reactivity and Stability :

- The thioamide group increases nucleophilicity at the sulfur atom compared to amides, enabling unique reactivity in metal coordination and cyclization reactions .

- Trifluorinated analogs like 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole exhibit enhanced thermal stability (decomposition >250°C) due to fluorine’s electron-withdrawing effects, a trait shared with 2,4,6-Trifluorobenzothioamide .

- The absence of methoxy or bulky substituents (e.g., in 2-Methoxy-4,6-bis(trifluoromethyl)benzamide) reduces steric constraints, improving solubility in polar aprotic solvents .

Electronic Effects :

- Fluorine substituents lower the π-electron density of the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with bromine-containing analogs (e.g., 2-Bromo-N,N-dimethyl-6-(trifluoromethyl)benzamide), where bromine’s inductive effects dominate .

Pharmacological Profiles :

- Thioamides generally exhibit higher lipophilicity than amides, enhancing membrane permeability. For example, 2,4,6-Trifluorobenzothioamide demonstrates 30% higher cellular uptake in in vitro assays compared to its amide analog .

- The trifluorinated structure mimics bioactive natural products, enabling competitive inhibition of enzymes like cytochrome P450. This contrasts with non-fluorinated benzothiazoles, which show weaker binding .

Target Interactions :

- Molecular docking studies suggest the thioamide’s sulfur forms stronger van der Waals interactions with hydrophobic enzyme pockets than amide oxygen, as seen in comparisons with 2-Methoxy-4,6-bis(trifluoromethyl)benzamide .

Biologische Aktivität

2,4,6-Trifluorobenzothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

2,4,6-Trifluorobenzothioamide belongs to the class of thioamides, characterized by the presence of sulfur in the amide functional group. The trifluoromethyl substituent enhances the compound's lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole with trifluoromethyl substitutions showed enhanced antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of 2,4,6-Trifluorobenzothioamide Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4,6-Trifluorobenzothioamide | E. coli | 16 μg/mL |

| 2,4,6-Trifluorobenzothioamide | S. aureus | 8 μg/mL |

| Benzothiazole derivative | Candida albicans | 32 μg/mL |

Anticancer Activity

The anticancer potential of 2,4,6-trifluorobenzothioamide has been evaluated in several studies. Compounds containing the benzothiazole moiety have shown promising results against various cancer cell lines. For instance, a derivative exhibited significant cytotoxicity against U937 cells with an IC50 value of 16.23 μM .

Table 2: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Benzothiazole derivative | U937 | 16.23 |

| Benzothiazole derivative | THP-1 | >20 |

The biological activity of thioamides like 2,4,6-trifluorobenzothioamide is often attributed to their ability to interfere with essential biochemical pathways in microorganisms and cancer cells. For example, studies suggest that these compounds inhibit DNA gyrase and other critical enzymes involved in DNA replication .

Case Studies

-

Antimicrobial Efficacy Against Drug-Resistant Strains :

A recent study highlighted the effectiveness of 2,4,6-trifluorobenzothioamide derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated moderate to good anti-tubercular activity with binding affinities indicating potential as new therapeutic agents . -

Inhibition of Cancer Cell Proliferation :

In vitro studies have shown that specific derivatives can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4,6-Trifluorobenzothioamide?

Methodological Answer: Synthesis of fluorinated benzothioamides typically involves nucleophilic substitution or condensation reactions. For example, analogous fluorinated aldehydes (e.g., 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde) are synthesized via multi-step protocols using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to neutralize byproducts like HCl . Key variables include:

- Solvent choice : Polar aprotic solvents (THF, DMF) enhance reaction rates.

- Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of fluorine substituents.

- Reaction time : 24–72 hours, monitored via thin-layer chromatography (TLC).

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | High solubility of intermediates |

| Base | Et₃N | Efficient HCl scavenging |

| Reaction Time | 48–72 hours | Ensures completion of substitution |

Q. How should researchers handle safety and waste disposal for fluorinated benzothioamides?

Methodological Answer: Fluorinated compounds require stringent safety protocols due to potential toxicity and environmental persistence. Based on safety guidelines for structurally similar compounds (e.g., 2,2,2-Trifluoroethylamine):

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Management : Segregate fluorinated waste and collaborate with certified disposal agencies to prevent environmental release .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2,4,6-Trifluorobenzothioamide derivatives?

Methodological Answer: X-ray crystallography is critical for confirming stereochemistry and fluorine positioning. For example, tetrachloromonospirocyclotriphosphazenes were characterized by growing single crystals in THF/hexane mixtures and analyzing diffraction patterns . Challenges include:

Q. What analytical techniques validate the purity and stability of fluorinated benzothioamides under varying conditions?

Methodological Answer:

- HPLC-MS : Detects impurities and degradation products (e.g., defluorination or oxidation).

- NMR Spectroscopy : ¹⁹F NMR quantifies fluorine content and monitors stability in solvents like DMSO-d₆ .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; fluorinated compounds often degrade above 200°C .

Q. How do fluorination patterns influence biological activity in enzyme inhibition studies?

Methodological Answer: Fluorine’s electronegativity and steric effects alter binding affinities. For example, trifluoromethyl groups in benzaldehyde derivatives enhance metabolic stability by resisting cytochrome P450 oxidation . Key considerations:

- Structure-Activity Relationships (SAR) : Compare 2,4,6-Trifluorobenzothioamide with mono-/di-fluoro analogs.

- Enzyme Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., IC₅₀ values).

Q. How can researchers address contradictory reactivity data in fluorinated compound synthesis?

Methodological Answer: Discrepancies often arise from solvent polarity, trace moisture, or competing reaction pathways. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.